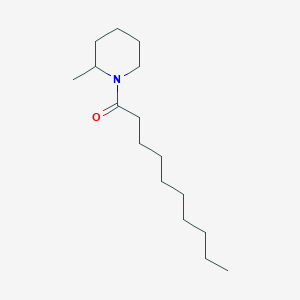

1-(2-Methylpiperidin-1-yl)decan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpiperidin-1-yl)decan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-3-4-5-6-7-8-9-13-16(18)17-14-11-10-12-15(17)2/h15H,3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVGAXNBNSHLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N1CCCCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307793 | |

| Record name | 1-(2-methylpiperidin-1-yl)decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4629-12-3 | |

| Record name | NSC195047 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-methylpiperidin-1-yl)decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N Acylation:with the 2 Methylpiperidine in Hand, the Final Step is an N Acylation Reaction. a Highly Effective Method is the Reaction with an Activated Form of Decanoic Acid, Such As Decanoyl Chloride. This Reaction, Often Carried out in the Presence of a Non Nucleophilic Base Like Triethylamine to Scavenge the Hcl Byproduct, Proceeds Readily to Form the Tertiary Amide, 1 2 Methylpiperidin 1 Yl Decan 1 One. Alternatively, Decanoic Acid Itself Can Be Coupled with 2 Methylpiperidine Using Standard Peptide Coupling Reagents. Multi Step Syntheses Often Require Careful Planning of Sequential Reactions to Build a Target Molecule from a Specified Starting Material.libretexts.orgyoutube.com

Advanced Synthetic Techniques for Analogues and Derivatives

To accelerate the discovery process and improve manufacturing efficiency, modern synthetic techniques are increasingly applied to the synthesis of heterocyclic scaffolds like piperidine.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool to dramatically reduce reaction times and, in many cases, increase product yields. mdpi.comrsc.org By using microwave irradiation, reactions can be heated to the desired temperature much more rapidly and efficiently than with conventional oil-bath heating. mdpi.com This technique has been successfully applied to numerous reactions relevant to piperidine synthesis, including cyclocondensations, multicomponent reactions, and nucleophilic substitutions. mdpi.commdpi.com

For instance, the one-pot synthesis of nitrogen-containing heterocycles from dihalides and primary amines can be achieved in minutes under microwave irradiation, compared to hours using conventional methods. organic-chemistry.org Similarly, the synthesis of various piperidine-containing compounds has demonstrated significantly higher yields and shorter reaction times with microwave assistance. rsc.orgnih.gov This acceleration is attributed to both thermal effects and potentially specific, non-thermal microwave effects that enhance reaction kinetics. mdpi.com

Interactive Table: Microwave vs. Conventional Heating in Heterocycle Synthesis

This table provides a general comparison based on literature findings.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Hours to Days | Seconds to Minutes mdpi.comnih.gov |

| Yield | Moderate to Good | Often higher than conventional methods mdpi.comrsc.org |

| Heating Mechanism | Conduction/Convection (Slow, inefficient) | Direct dielectric heating (Rapid, uniform) |

| Side Reactions | More prevalent due to long reaction times | Often reduced due to shorter reaction times |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include superior control over reaction parameters (temperature, pressure, and time), enhanced safety when handling hazardous intermediates, and improved scalability. nih.govnih.gov

The synthesis of piperidine derivatives is well-suited to flow chemistry. For example, a continuous flow process was developed for the synthesis of a complex piperidine-containing δ-opioid receptor agonist, demonstrating the method's industrial applicability. nih.gov A conceptual flow process for synthesizing this compound could involve pumping a solution of 2-methylpiperidine and decanoyl chloride through a heated microreactor. The short residence time and excellent heat transfer in the reactor would allow for rapid and controlled amide formation. unibe.ch Furthermore, in-line purification, using solid-supported scavengers or liquid-liquid extraction units, can be integrated into the flow system to yield a pure product stream, making the process highly efficient and automated. nih.govnih.gov Flow electrosynthesis has also been used to create key piperidine intermediates on demand. nih.govresearchgate.net

Catalytic Approaches in Piperidine Ring Formation

The construction of the piperidine ring, a ubiquitous scaffold in pharmaceuticals, is amenable to a range of catalytic strategies. mdpi.com Transition metal catalysis, in particular, offers powerful tools for forming the heterocyclic ring with high efficiency and selectivity. nih.gov

Gold(I) Catalyzed Alkene Cyclization for Substituted Piperidines

Gold(I) catalysis has emerged as a powerful method for the cyclization of unsaturated precursors to form heterocyclic systems. Due to their strong Lewis acidity, gold(I) complexes can activate alkynes and alkenes, facilitating intramolecular reactions. nih.govacs.org One notable approach involves the oxidative amination of non-activated alkenes. nih.gov In this process, a gold(I) complex catalyzes the difunctionalization of a double bond, which allows for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov

Another strategy utilizes the gold-catalyzed intramolecular cyclization of enynes. For instance, 3-aza-1,5-enynes can be cyclized in the presence of an external nucleophile to produce tetrahydropyridine (B1245486) derivatives, which are direct precursors to substituted piperidines like 2-methylpiperidine. core.ac.uk These tetrahydropyridines can be reduced to furnish the final piperidine products. core.ac.uk Mechanistic studies suggest that these reactions can proceed via a 6-endo-dig cyclization, forming a carbene intermediate that can then be trapped or undergo further reactions to yield polycyclic structures. nih.gov

Table 1: Gold(I) Catalyzed Piperidine Synthesis Approaches

| Precursor Type | Reaction Description | Key Features | Resulting Structure |

|---|---|---|---|

| Amino-alkenes | Oxidative amination of non-activated alkenes. nih.gov | Simultaneous N-heterocycle formation and O-functionalization. nih.gov | Substituted Piperidines |

| 3-Aza-1,5-enynes | Cyclization in the presence of an external nucleophile. core.ac.uk | Forms tetrahydropyridine precursors. core.ac.uk | Tetrahydropyridines |

Palladium-Catalyzed Enantioselective Amination in Piperidine Synthesis

Palladium catalysis offers versatile and highly selective methods for constructing piperidine rings. Enantioselective approaches are particularly valuable for accessing specific stereoisomers, which is crucial in pharmaceutical chemistry. A notable development is the palladium-catalyzed enantioselective (4+2) reaction between 1,3-dienes and N-cyano imines. acs.orgnih.gov This reaction proceeds through a cascade involving vinylogous addition and subsequent intramolecular allylic amination, yielding 2,6-cis-disubstituted-1,2,3,6-tetrahydropyridines as single diastereomers with good enantiocontrol. acs.orgnih.gov These intermediates are readily converted to the corresponding piperidines.

Another powerful technique is the palladium-catalyzed C(sp³)–H arylation. Using an aminoquinoline auxiliary group at the C(3) position of a piperidine precursor, selective arylation at the C(4) position can be achieved with excellent regio- and stereoselectivity. acs.org This method allows for the synthesis of cis-3,4-disubstituted piperidines. acs.org Furthermore, photoinduced palladium-catalyzed cascade reactions have been developed, combining C(sp³)–H functionalization with intramolecular Tsuji-Trost annulation to produce multi-substituted chiral piperidines from amino acid derivatives and 1,3-dienes. thieme-connect.de

Rhodium(I)-Catalyzed Reactions for Piperidine Derivatives

Rhodium(I) complexes are effective catalysts for various reactions that lead to piperidine derivatives. One strategy involves an addition-carbocyclization cascade reaction starting from N-bridged oxoenoate scaffolds. thieme-connect.com Triggered by an arylboronic acid, this Rh(I)-catalyzed process creates polyfunctionalized chiral piperidines with three contiguous stereocenters, exhibiting exceptional control over the diastereomeric and enantiomeric outcome. thieme-connect.com

Rhodium catalysis is also employed in the conjugate addition of phenylboronic acid to dihydropyridin-4-ones, which serves as a key step in building certain substituted piperidines. nih.gov Additionally, rhodium catalysts can mediate the carbonylation of C-H bonds. For example, N-(2-pyridinyl)piperazines can undergo a novel carbonylation at a C-H bond alpha to a nitrogen atom, a process that involves initial dehydrogenation followed by carbonylation. acs.org While demonstrated on piperazines, the principle of activating C-H bonds adjacent to nitrogen is relevant for piperidine synthesis and functionalization. More recent developments include α-imino rhodium carbene-initiated cascades, involving 1,2-aryl/alkyl migration and annulation to furnish piperidin-4-one derivatives in high yields. acs.org

Table 2: Comparison of Catalytic Methods for Piperidine Synthesis

| Catalyst | Method | Key Advantages | Ref. |

|---|---|---|---|

| Gold(I) | Alkene/Enyne Cyclization | Mild conditions, activation of unsaturated bonds. | nih.govcore.ac.uk |

| Palladium(0) | Enantioselective Amination / C-H Arylation | High enantioselectivity, functional group tolerance. | acs.orgnih.govacs.org |

Intramolecular Radical Cyclization Approaches for Piperidine Architectures

Radical cyclizations provide a powerful alternative for the synthesis of piperidine rings, often under mild conditions and with tolerance for various functional groups. The 6-exo cyclization of radicals is a common strategy. acs.org For instance, the cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines. acs.org The diastereoselectivity of these reactions can be influenced by the choice of radical mediator; for example, using tris(trimethylsilyl)silane (B43935) can enhance diastereoselectivity compared to tributyltin hydride. organic-chemistry.org

The source of the radical can vary. Aryl radicals, generated via photoredox catalysis from linear aryl halide precursors, can undergo regioselective cyclization to construct complex spiropiperidines. nih.gov This method avoids toxic reagents and precious metals. nih.gov Another approach involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds to form polysubstituted piperidines. rsc.org

N-Radical Approaches in the Synthesis of Piperidine Compounds

Approaches involving nitrogen-centered radicals (N-radicals) offer another distinct pathway for piperidine synthesis. These methods often rely on the generation of an aminyl radical, which can then undergo cyclization. One such method involves the copper-catalyzed activation of an N-F bond through a single electron transfer, which forms an N-radical. nih.gov Subsequent C-H activation via a hydrogen atom transfer (HAT) and cyclization yields the piperidine ring. mdpi.comnih.gov This type of radical cyclization enables the formation of piperidines through a 1,6-hydrogen atom transfer process. mdpi.comnih.gov Such strategies highlight the utility of radical processes initiated at the nitrogen atom for constructing the core piperidine heterocycle. mdpi.com

Chemical Transformations for Structural Elaboration of the Chemical Compound

The structure of this compound, as an N-acylpiperidine, presents several avenues for further chemical modification. nih.gov The reactivity of the compound can be centered on the amide linkage, the piperidine ring itself, or the decanoyl side chain.

The piperidine ring can undergo a variety of reactions. It is widely used to convert ketones into enamines, which are valuable intermediates in reactions like the Stork enamine alkylation. wikipedia.org The nitrogen atom can be chlorinated using reagents like calcium hypochlorite (B82951) to form N-chloropiperidine, which can then be dehydrohalogenated to an imine. wikipedia.org

The amide group offers further handles for transformation. Reduction of the amide carbonyl group, typically with strong reducing agents like lithium aluminum hydride, would yield the corresponding tertiary amine, 1-(2-methyldecyl)piperidine. Hydrolysis of the amide bond, under acidic or basic conditions, would cleave the molecule to regenerate 2-methylpiperidine and decanoic acid.

The decanoyl chain is largely aliphatic, but functionalization could be achieved through radical halogenation or other C-H activation methods, although selectivity might be challenging. The α-carbon to the carbonyl group could potentially be functionalized via enolate chemistry, though this would require careful selection of a strong, non-nucleophilic base to avoid reaction at the carbonyl center.

Modification of the Decanoyl Moiety

The ten-carbon decanoyl chain offers several positions for functionalization, which can be exploited to create a diverse range of derivatives. Key strategies focus on the terminal (ω) and sub-terminal (ω-1) positions, as these are often more accessible for selective modification.

One of the most effective methods for functionalizing the terminal methyl group of a long alkyl chain is through omega-hydroxylation (ω-hydroxylation) . This can be achieved using biocatalytic systems, particularly cytochrome P450 monooxygenases. researchgate.netrsc.orgnih.gov These enzymes can selectively introduce a hydroxyl group at the terminal carbon. For example, cytochrome P450 enzymes from the CYP4 family are known to catalyze the ω-hydroxylation of fatty acids and their derivatives. researchgate.net Although direct studies on this compound are not prevalent, the principles of fatty acid oxidation can be applied. The resulting ω-hydroxy derivative can be further oxidized to an aldehyde and a carboxylic acid, providing a handle for further conjugation or modification. rsc.org

Table 2: Enzymatic ω-Hydroxylation of Fatty Acids and Analogs

| Enzyme System | Substrate Example | Product | Key Features |

|---|---|---|---|

| Cytochrome P450 4A1 | Lauric acid (C12) | 12-Hydroxylauric acid | High regioselectivity for the ω-position. nih.gov |

| CYP4A11, CYP4F2, CYP4F3 | Arachidonic acid | 20-Hydroxyeicosatetraenoic acid (20-HETE) | Important for producing signaling molecules. rsc.org |

Catalytic C-H oxidation provides a non-enzymatic route to functionalize the decanoyl chain. researchgate.net Transition metal catalysts, such as those based on rhodium or manganese, can activate C-H bonds. For instance, molecular sieve catalysts containing redox-active metal ions have shown high selectivity for the terminal oxidation of linear alkanes to alcohols, aldehydes, and acids. rsc.org Another approach involves hydroformylation, which can introduce a formyl group onto an alkene. tandfonline.com If a precursor with a terminal double bond is used, this method can be employed to extend and functionalize the chain.

Functionalization of the Piperidine Ring System

The piperidine ring of this compound can be functionalized at various positions (C3, C4, C5, C6) to introduce additional substituents. Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have enabled site-selective functionalization of the piperidine core. rsc.orgnih.gov

Rhodium-catalyzed C-H insertion reactions are a powerful tool for this purpose. The site of functionalization can be controlled by the choice of catalyst and the nature of the N-acyl group. tandfonline.comnih.gov For instance, using specific chiral dirhodium catalysts, it is possible to achieve C-H functionalization at the C2, C3, or C4 positions of an N-protected piperidine. nih.govtandfonline.comnih.gov While the C2 position is already substituted with a methyl group in the target compound, these methodologies can be adapted for functionalization at other sites. For example, functionalization at the C4 position can be achieved using N-α-oxoarylacetyl-piperidines in combination with a rhodium catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄. tandfonline.comnih.gov

Palladium-catalyzed C-H functionalization offers another avenue for derivatization. By installing a directing group on the piperidine nitrogen, it is possible to direct the catalyst to specific C-H bonds, including those at a distance from the nitrogen atom. rsc.org

Table 3: Site-Selective Functionalization of Piperidine Derivatives

| Position | Method | Catalyst/Reagent | Comments |

|---|---|---|---|

| C2 | Rhodium-catalyzed C-H insertion | Rh₂(R-TCPTAD)₄ | Highly diastereoselective, requires N-Boc protection. nih.govtandfonline.com |

| C3 | Indirectly via cyclopropanation | Rh₂(S-DOSP)₄ followed by reductive ring-opening | Accesses the C3 position which is electronically deactivated. nih.govtandfonline.com |

| C4 | Rhodium-catalyzed C-H insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl group | Overrides the electronic preference for C2 functionalization. tandfonline.comnih.gov |

Stereoselective Synthesis of Piperidine Derivatives

The presence of a chiral center at the C2 position of the piperidine ring means that this compound can exist as two enantiomers, (R)- and (S)-. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

A common strategy is to start with an enantiomerically pure building block. (S)-(+)-2-Methylpiperidine and its (R)-enantiomer are commercially available or can be prepared through resolution of the racemate. stackexchange.com Using one of these enantiomers in the initial amide coupling reaction with decanoyl chloride will produce the corresponding enantiomer of the final product.

Further derivatization of the chiral piperidine ring can be achieved through diastereoselective reactions. The existing stereocenter at C2 can direct the stereochemical outcome of subsequent reactions at other positions on the ring. For example, the alkylation of chiral N-acyl piperidine enolates can proceed with high diastereoselectivity. uwo.ca The formation of either a (Z)- or (E)-enolate, influenced by the reaction conditions and the nature of the base, can lead to different diastereomeric products upon reaction with an electrophile.

The synthesis of 2,6-disubstituted piperidines from a chiral 2-methylpiperidine precursor is a well-established strategy in alkaloid synthesis. rsc.orgresearchgate.nettandfonline.comrsc.org For instance, nucleophilic addition to a chiral pyridinium (B92312) salt derived from a chiral amine can lead to the formation of 2,6-disubstituted piperidines with high stereocontrol. rsc.org

Table 4: Strategies for Stereoselective Synthesis of Piperidine Derivatives

| Method | Starting Material | Key Transformation | Stereochemical Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | (S)-(+)-2-Methylpiperidine | Amide coupling with decanoyl chloride | (S)-1-(2-Methylpiperidin-1-yl)decan-1-one |

| Diastereoselective Alkylation | Chiral N-acyl-2-methylpiperidine | Enolate formation and reaction with an electrophile | Introduction of a new stereocenter with controlled relative stereochemistry. |

| Prins-Ritter Reaction | Chiral homoallylic alcohol | Prins-Ritter amidation sequence | Stereoselective synthesis of 2-(2-hydroxyalkyl)piperidine alkaloids. nih.govnih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for the Chemical Compound

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for the determination of the absolute configuration of chiral molecules in the solid state. soton.ac.uk This powerful technique provides a detailed three-dimensional map of electron density within a single crystal, allowing for the precise spatial arrangement of atoms to be determined. For 1-(2-Methylpiperidin-1-yl)decan-1-one, which possesses a stereocenter at the 2-position of the piperidine (B6355638) ring, X-ray crystallography can unambiguously establish whether the compound is the (R)- or (S)-enantiomer.

The process involves irradiating a suitable single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed. To determine the absolute stereochemistry, anomalous scattering effects are utilized. soton.ac.uk By carefully measuring the intensities of Friedel pairs (reflections that are mirror images of each other), the absolute configuration can be assigned, often with a high degree of confidence as indicated by parameters such as the Flack parameter. soton.ac.uk

Beyond absolute stereochemistry, X-ray diffraction analysis also reveals the preferred conformation of the molecule in the crystalline state. This includes the puckering of the piperidine ring, the orientation of the decanoyl group relative to the piperidine ring, and the torsion angles along the aliphatic chain. This conformational information is crucial for understanding the molecule's potential interactions in a biological or chemical system.

Table 1: Hypothetical X-ray Crystallographic Data for (R)-1-(2-Methylpiperidin-1-yl)decan-1-one

| Parameter | Value |

| Chemical Formula | C₁₆H₃₁NO |

| Formula Weight | 253.43 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 10.123(4), 12.456(5), 25.789(9) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 3250(2) |

| Z (Molecules per unit cell) | 8 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 1.54178 (Cu Kα) |

| Flack Parameter | 0.02(4) |

Note: This data is illustrative and represents typical values for a small organic molecule.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of chemical compounds and for their isolation from reaction mixtures or impurities. High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are particularly well-suited for the analysis of non-volatile compounds like this compound.

HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method is typically employed. nih.gov In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov

The compound is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase carries the sample through the column, the compound partitions between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions (flow rate, mobile phase composition, and temperature) and can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. Chiral stationary phases can also be used in HPLC to separate the enantiomers of this compound. rsc.org

Table 2: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 60% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Retention Time | ~ 7.5 minutes |

Note: This method is a representative example and may require optimization.

UHPLC is a more recent evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). d-nb.inforesearchgate.net This innovation allows for significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. d-nb.info The principles of separation in UHPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. d-nb.info

For the analysis of this compound, a UHPLC method would offer a more rapid and sensitive assessment of purity. mdpi.comnih.gov The increased resolution can be particularly advantageous for separating closely related impurities. The faster analysis times are beneficial for high-throughput screening applications.

Table 3: Representative UHPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 50% B to 98% B over 2.5 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

| Retention Time | ~ 1.8 minutes |

Note: This method is a representative example and may require optimization.

Computational Chemistry and in Silico Investigations of the Chemical Compound

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. jbcpm.comnih.gov A thorough search of existing research reveals no specific molecular docking studies have been published for 1-(2-Methylpiperidin-1-yl)decan-1-one. While studies on other piperidine-containing molecules are available, detailing their interactions with various biological targets like enzymes and receptors, data on binding affinities, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and key amino acid residues for this compound are not present in the current scientific literature. nih.govresearchgate.netalliedacademies.org

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govespublisher.com It can be used to calculate a wide range of properties, including optimized molecular geometry, vibrational frequencies, and various electronic descriptors. nih.govmdpi.com Despite the broad applicability of DFT, no studies have been published that apply this method to this compound. Therefore, data on its electronic properties, such as charge distribution and molecular electrostatic potential (MEP), which are key to understanding its reactivity, are not available.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. espublisher.comajchem-a.com A search of the literature indicates that no FMO analysis has been performed for this compound. Consequently, values for its HOMO energy, LUMO energy, and the energy gap have not been computationally determined or reported.

A representative table for such data, were it available, would be:

Table 1: Hypothetical Frontier Molecular Orbital Data| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles

Pharmacophore modeling is a cornerstone of drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. ugm.ac.idmdpi.comnih.gov This can be done based on the structure of a known ligand (LBDD) or the structure of the biological target (SBDD). nih.govresearchgate.net There is no evidence of this compound being included in any training set for the development of a pharmacophore model, nor have any models been developed based on its structure. As a result, no data exists identifying its key pharmacophoric features, such as hydrogen bond acceptors/donors, hydrophobic centers, or aromatic rings.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, untested compounds.

Detailed Research Findings:

While no direct QSAR studies on this compound are presently available, research on other piperidine (B6355638) derivatives provides a framework for how such a model could be developed. For instance, QSAR models have been successfully built for piperidine derivatives targeting various biological endpoints, such as enzyme inhibition or receptor binding. nih.govnih.govnih.gov These studies often employ a range of descriptors, including topological, spatial, and thermodynamic properties, to construct a statistically significant model. nih.gov

A hypothetical QSAR study for a series of analogs of this compound could be designed to explore how modifications to the alkyl chain length or substitutions on the piperidine ring affect a specific biological activity. Descriptors such as molecular weight, logP (lipophilicity), solvent-accessible surface area, and various electronic and steric parameters would be calculated for each analog. These descriptors would then be correlated with the measured biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov

For example, a study on piperine (B192125) analogs, which contain a piperidine moiety, identified the partial negative surface area and the molecular shadow as crucial descriptors for their inhibitory activity against a bacterial efflux pump. nih.gov This suggests that for this compound, descriptors related to its size, shape, and charge distribution would likely be important predictors of its activity.

To illustrate, a hypothetical QSAR model could be generated for a series of N-acylpiperidine derivatives with varying alkyl chain lengths.

| Compound | Alkyl Chain Length | LogP | Molecular Weight ( g/mol ) | Predicted Activity (IC₅₀, µM) |

| 1-(2-Methylpiperidin-1-yl)ethan-1-one | 2 | 1.8 | 141.22 | 50.5 |

| 1-(2-Methylpiperidin-1-yl)butan-1-one | 4 | 2.8 | 169.28 | 25.1 |

| 1-(2-Methylpiperidin-1-yl)hexan-1-one | 6 | 3.8 | 197.33 | 12.3 |

| 1-(2-Methylpiperidin-1-yl)octan-1-one | 8 | 4.8 | 225.39 | 6.2 |

| This compound | 10 | 5.8 | 253.44 | 3.1 |

| 1-(2-Methylpiperidin-1-yl)dodecan-1-one | 12 | 6.8 | 281.50 | 1.5 |

This table is for illustrative purposes and the data is hypothetical.

Prediction of Molecular Interactions and Binding Affinities (e.g., MMGBSA)

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a widely used method to estimate the free energy of binding of a ligand to a macromolecule. nih.gov This approach combines molecular mechanics energies with a continuum solvation model to provide a more accurate prediction of binding affinity than simple docking scores.

Detailed Research Findings:

In the absence of a known biological target for this compound, we can describe the general methodology of an MM/GBSA study. The process would begin with molecular docking of the compound into the active site of a hypothetical receptor. Following docking, molecular dynamics (MD) simulations would be performed to allow the ligand and receptor to adapt to each other and to sample different conformations.

The binding free energy (ΔG_bind) is then calculated by taking snapshots from the MD trajectory and computing the following energy terms:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each G term is composed of the molecular mechanics energy in the gas phase (E_MM), the polar solvation energy (G_polar), and the nonpolar solvation energy (G_nonpolar).

E_MM = E_internal + E_electrostatic + E_van_der_Waals G_solvation = G_polar + G_nonpolar

Studies on other ligand-receptor systems have shown that MM/GBSA can successfully rank the binding affinities of a series of related compounds. frontiersin.org For this compound, the long decanoyl chain would likely contribute significantly to the van der Waals and nonpolar solvation energy terms through hydrophobic interactions within a binding pocket. The amide carbonyl group and the piperidine nitrogen could participate in hydrogen bonding or electrostatic interactions.

A hypothetical breakdown of the MM/GBSA binding free energy for this compound with a target protein is presented below.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 30.5 |

| Nonpolar Solvation Energy | -8.1 |

| Binding Free Energy (ΔG_bind) | -43.6 |

This table is for illustrative purposes and the data is hypothetical.

Computational Analysis of Reactivity and Electronic Properties

Computational quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of a molecule, providing insights into its reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Detailed Research Findings:

For this compound, the electronic properties are influenced by both the piperidine ring and the amide group. The lone pair of electrons on the nitrogen atom of the amide is delocalized into the carbonyl group, which affects its reactivity. nih.gov The 2-methyl group on the piperidine ring can introduce steric effects and may slightly alter the electronic properties of the ring.

Computational studies on N-substituted piperidones have shown that substituents on the nitrogen atom can influence the frontier molecular orbital energies. nih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests that the molecule is more reactive. The MEP map would reveal the electron-rich and electron-deficient regions of the molecule, with the carbonyl oxygen being a site of high negative potential (nucleophilic) and the hydrogen atoms being regions of positive potential (electrophilic).

A computational study of piperidine nitroxides found a correlation between the reduction rate and the computed SOMO-LUMO energy gap, highlighting the importance of electronic factors in determining reactivity. nih.gov For this compound, the calculated electronic properties would help in predicting its behavior in chemical reactions and its potential interactions with biological macromolecules.

A table of hypothetical calculated electronic properties for this compound is provided below.

| Electronic Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.2 D |

| Molecular Electrostatic Potential (Min/Max) | -0.05 / 0.04 a.u. |

This table is for illustrative purposes and the data is hypothetical.

Biochemical and Mechanistic Investigations in Vitro and Preclinical Focus

Enzyme Inhibition and Activation Mechanisms

1,4-Dihydroxy-2-naphthoate Isoprenyltransferase (MenA) Inhibition

1,4-Dihydroxy-2-naphthoate isoprenyltransferase, or MenA, is a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway in many bacteria, including pathogens like Mycobacterium tuberculosis and Staphylococcus aureus. researchgate.netnih.gov This pathway is essential for bacterial respiration, making MenA a promising target for the development of new antibacterial agents. plos.orgnih.gov MenA catalyzes the transfer of a polyprenyl group from a polyprenyl diphosphate (B83284) to 1,4-dihydroxy-2-naphthoate (DHNA), a key step in forming the menaquinone molecule. nih.govnih.gov

The inhibition of MenA can occur through different mechanisms. For instance, the compound Ro 48-8071 has been shown to be a non-competitive inhibitor with respect to DHNA and a competitive inhibitor with respect to the isoprenyl diphosphate substrate in M. tuberculosis. plos.orgnih.gov This suggests that the inhibitor binds to the enzyme at a site that overlaps with the binding site of the isoprenyl donor, thereby preventing the catalytic reaction. The development of MenA inhibitors is an active area of research, with a focus on identifying compounds that can effectively kill both replicating and non-replicating bacteria. researchgate.netnih.gov

| Inhibitor | Target Organism | IC₅₀ | Mechanism of Inhibition |

| Ro 48-8071 | Mycobacterium tuberculosis | ~5 µM | Non-competitive with DHNA, competitive with FPP |

| ((4-((2-ethylhexyl)amino)phenyl)(phenyl)methanone) | Mycobacterium tuberculosis | 1.25 µg/mL (MIC) | Not specified |

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition and Signal Transduction Pathways

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and plays a critical role in regulating cell growth, proliferation, and differentiation. researchgate.net Aberrant activation of EGFR signaling is a hallmark of various cancers, making it a key target for therapeutic intervention. researchgate.netyoutube.com EGFR inhibitors, particularly tyrosine kinase inhibitors (TKIs), function by blocking the ATP-binding site of the intracellular kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. youtube.com

First-generation EGFR TKIs, such as gefitinib (B1684475) and erlotinib, are reversible inhibitors that compete with ATP. youtube.com Their effectiveness is particularly pronounced in non-small cell lung cancers (NSCLC) harboring activating mutations in the EGFR kinase domain. researchgate.net The inhibition of EGFR leads to the downregulation of pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell survival and proliferation.

| Inhibitor | Type | IC₅₀ (for EGFR) | Key Targeted Cancers |

| Gefitinib | Reversible TKI | 33 nM | Non-small cell lung cancer |

| Erlotinib | Reversible TKI | 2 nM | Non-small cell lung cancer, Pancreatic cancer |

| Cetuximab | Monoclonal Antibody | 0.201 nM (Kd) | Colorectal cancer, Head and neck cancer |

Dynamin GTPase (Dynamin I and II) Inhibition and Clathrin-Mediated Endocytosis Modulation

Dynamins are large GTPases that play an essential role in membrane fission processes, most notably in the scission of newly formed vesicles during endocytosis. niu.edu Dynamin I is primarily expressed in neurons, while dynamin II is ubiquitously expressed. plos.org These proteins self-assemble at the neck of budding vesicles, and through GTP hydrolysis, are thought to generate the mechanical force required for vesicle scission. menafn.com

Inhibition of dynamin function disrupts cellular processes that depend on endocytosis, such as nutrient uptake and receptor signaling. Small molecule inhibitors of dynamin, like dynasore, act as non-competitive inhibitors of the dynamin GTPase activity. menafn.com By preventing GTP hydrolysis, these inhibitors stall the endocytic process, leading to an accumulation of clathrin-coated pits at the plasma membrane. menafn.com Other classes of inhibitors, such as the pthaladyns, have been developed as GTP competitive inhibitors. nih.gov

| Inhibitor | Target(s) | IC₅₀ (Dynamin I) | Mechanism of Inhibition |

| Dynasore | Dynamin I, Dynamin II, Drp1 | ~15 µM | Non-competitive GTPase inhibitor |

| Pthaladyn-29 | Dynamin I, Dynamin II | 4.58 µM | GTP competitive inhibitor |

| Dynole 34-2 | Dynamin I, Dynamin II | 6.9 µM | Non-competitive GTPase inhibitor |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetate. nih.gov This action terminates the nerve impulse at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov AChE inhibitors are classified as reversible or irreversible.

Reversible inhibitors, which can be competitive or non-competitive, are used therapeutically for conditions such as Alzheimer's disease and myasthenia gravis. For instance, donepezil (B133215) acts as a dual inhibitor of both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The PAS is also implicated in the aggregation of amyloid-beta peptide, a hallmark of Alzheimer's disease. Irreversible inhibitors, such as organophosphates, form a stable covalent bond with the enzyme, leading to permanent inactivation. nih.gov

| Inhibitor | Type | Therapeutic Use | Key Feature |

| Donepezil | Reversible | Alzheimer's Disease | Dual inhibitor of CAS and PAS |

| Galantamine | Reversible, Competitive | Alzheimer's Disease | Also an allosteric ligand at nicotinic receptors |

| Echothiophate | Irreversible | Glaucoma | Organophosphate |

Lysosomal Phospholipase A2 (LPLA2) Inhibition Mechanism

Lysosomal phospholipase A2 (LPLA2), also known as PLA2G15, is an enzyme that resides in lysosomes and has an acidic pH optimum. researchgate.net It is involved in the catabolism of phospholipids (B1166683) and has 1-O-acyl-ceramide synthase activity. Inhibition of LPLA2 has been strongly correlated with drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within cells, often observed as a side effect of certain medications. researchgate.net

Many inhibitors of LPLA2 are cationic amphiphilic drugs. These compounds are thought to inhibit the enzyme not by directly interacting with the catalytic site, but through a mechanism involving electrostatic charge interactions. researchgate.net They interfere with the binding of the enzyme to its anionic phospholipid substrates within the lysosomal membrane. This disruption of the enzyme-substrate interaction prevents the normal degradation of phospholipids, leading to their accumulation.

| Compound Class | Implicated Condition | General Mechanism | Example |

| Cationic Amphiphilic Drugs | Drug-Induced Phospholipidosis | Inhibition of electrostatic interactions between LPLA2 and anionic phospholipids | Amiodarone |

Janus Kinase (JAK) Family Inhibition (JAK2, TYK2/JAK1)

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular non-receptor tyrosine kinases that are essential for signaling downstream of various cytokine and growth factor receptors. nih.gov This signaling occurs through the JAK/STAT (Signal Transducer and Activator of Transcription) pathway. Dysregulation of the JAK/STAT pathway is implicated in a variety of autoimmune diseases and cancers. nih.gov

JAK inhibitors are small molecules that target the ATP-binding site of one or more JAK family members, thereby blocking their kinase activity. This prevents the phosphorylation and activation of STAT proteins, which in turn inhibits the transcription of pro-inflammatory genes. Some inhibitors are designed to be selective for a specific JAK, while others have a broader inhibitory profile. For example, dual inhibitors of TYK2 and JAK1 have been developed to target the signaling of multiple pro-inflammatory cytokines involved in autoimmune conditions. nih.gov

| Inhibitor | Target(s) | IC₅₀ (TYK2) | IC₅₀ (JAK1) | Therapeutic Area |

| JAK1/TYK2-IN-1 | TYK2, JAK1 | 29 nM | 41 nM | Autoimmune Diseases |

| Ruxolitinib | JAK1, JAK2 | - | - | Myelofibrosis, Vitiligo |

| PF-06700841 | TYK2, JAK1 | - | - | Autoimmune Diseases |

SHP2 Antagonism and Protein Phosphorylation Modulation

Currently, there is no publicly available scientific literature or data from preclinical studies that investigates the activity of 1-(2-methylpiperidin-1-yl)decan-1-one as an antagonist of the SHP2 (Src homology 2-containing protein tyrosine phosphatase 2) enzyme. Research has not yet explored its potential to modulate protein phosphorylation pathways through interaction with SHP2.

Receptor Binding and Modulation

The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a critical regulator of wakefulness. nih.govmedchemexpress.com Antagonism of these receptors is a validated approach for the treatment of insomnia. nih.govresearchgate.net Dual orexin receptor antagonists (DORAs) block both receptors, while selective orexin receptor antagonists (SORAs) target either OX1R or OX2R. nih.govresearchgate.net

There is no specific research available on the interaction of this compound with orexin receptors. The affinity, selectivity (OX1R vs. OX2R), and functional activity (antagonism or agonism) of this particular compound have not been reported. Consequently, details regarding its potential conformational binding preferences within the orexin receptor binding pockets remain unknown.

Dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, are key targets for therapies addressing neurological and psychiatric disorders. nih.gov The structural similarity between these subtypes presents a challenge for designing selective ligands. nih.gov Ligand affinity for D2-like receptors is generally higher than for D1-like receptors. nih.gov

No studies have been published that characterize the binding affinity or functional activity of this compound at dopamine D2 or D3 receptors. Its selectivity profile for these, or any other dopamine receptor subtype, has not been determined.

The cannabinoid CB1 receptor, a G-protein coupled receptor, is a primary target of endocannabinoids and phytocannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC). nih.govwindows.net CB1 receptors are predominantly located on presynaptic nerve terminals and their activation typically inhibits neurotransmitter release. nih.govwindows.net Agonism at the CB1 receptor can produce a range of physiological effects. cannakeys.com

The interaction of this compound with the cannabinoid CB1 receptor has not been documented in the scientific literature. There is no data available regarding its binding affinity (Kᵢ), efficacy (EC₅₀), or whether it acts as an agonist, antagonist, or allosteric modulator at this receptor. Associated downstream mechanisms following a potential interaction are therefore also unknown.

Muscarinic acetylcholine receptors, consisting of five subtypes (M1-M5), are involved in a wide array of physiological functions. The M1 and M3 subtypes, in particular, often couple to Gq proteins, leading to downstream signaling cascades. frontiersin.org Some ligands exhibit functional selectivity, acting as agonists at certain subtypes while acting as antagonists at others. nih.govnih.gov

The pharmacological profile of this compound at muscarinic M1 and M3 receptors is currently uncharacterized. There are no available binding affinity data or functional assays to determine if it acts as an agonist or antagonist, nor is there information on its potential for functional selectivity between these or other muscarinic receptor subtypes.

The serotonin (B10506) system includes a diverse family of receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and the serotonin transporter (SERT), which are targets for a multitude of therapeutic agents. biorxiv.orgucsd.edu Modulation of these targets can influence a wide range of behaviors and physiological processes. nih.gov For instance, activation of 5-HT1A receptors can modulate pain and reward pathways, while 5-HT2C agonists have been investigated for various applications. nih.govrndsystems.com

There is a lack of published research on the effects of this compound on any serotonin receptor subtype or the serotonin transporter. Its binding affinities, functional activities, and potential for SERT modulation have not been investigated.

Investigations of Cellular Pathways and Molecular Targets

Following extensive research, specific data on the cellular pathways and molecular targets of the chemical compound this compound, also known as CAY10647, is not available in the current body of public scientific literature. The following sections outline the areas of investigation requested, for which no specific studies related to this compound could be found.

Impact on the Electron Transport Chain (ETC)

The electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that are crucial for cellular respiration and ATP production. wikipedia.orgnih.gov It facilitates the transfer of electrons from donors to acceptors through redox reactions, creating a proton gradient that powers ATP synthase. wikipedia.orgyoutube.com This process, known as oxidative phosphorylation, is a fundamental aspect of cellular energy metabolism. nih.gov While many chemical compounds are known to inhibit or otherwise modulate the ETC at various complexes, no studies were identified that specifically investigate the impact of this compound on this pathway.

Modulation of Mitochondrial Function

Mitochondria are central to cellular energy, metabolism, and signaling. Their function can be modulated by various chemical agents that may affect processes such as oxidative phosphorylation, membrane potential, and the mitochondrial permeability transition pore (MPTP), which is involved in regulating cell death. nih.govelifesciences.orgelifesciences.org Research into how specific molecules interact with and alter these mitochondrial functions is a significant area of pharmacology. However, literature detailing the specific effects of this compound on mitochondrial function is not currently available.

Mechanisms of Antiviral Activity (e.g., Hemagglutinin Inhibition)

The search for novel antiviral agents is an ongoing area of research, with various mechanisms being explored. nih.govnih.gov One common target for influenza viruses is the hemagglutinin (HA) protein, which is essential for viral entry into host cells. plos.org Inhibitors of HA can prevent the virus from binding to cells or fusing with the endosomal membrane, thereby blocking infection at an early stage. No research has been published detailing any antiviral activity or mechanism of action, including hemagglutinin inhibition, for this compound.

Antimicrobial Mechanisms of Action (e.g., Anti-TB)

The mechanisms by which antimicrobial agents act are diverse, often involving the disruption of the cell membrane, inhibition of cell wall synthesis, or interference with essential metabolic pathways of pathogens like Mycobacterium tuberculosis. nih.govnih.gov For instance, some antimicrobial compounds disrupt the bacterial cell membrane's integrity, leading to the leakage of intracellular contents and cell death. mdpi.com There are no available studies that describe an antimicrobial mechanism of action for this compound.

Mechanistic Insights into Anti-cancer and Antioxidant Activities

Many compounds, including natural flavonoids and other phytochemicals, exhibit anti-cancer activity through various mechanisms such as inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing metastasis. nih.govnih.govresearchgate.netresearchgate.net Antioxidant activity is another widely studied property, where compounds can neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage that can contribute to cancer and other diseases. nih.govmdpi.comnih.govmdpi.com The mechanisms often involve direct radical scavenging or modulation of cellular antioxidant enzyme systems. nih.gov Specific investigations into any potential anti-cancer or antioxidant activities and the associated molecular mechanisms of this compound have not been documented in the available literature.

Bioactivation Mechanisms (e.g., CYP3A4/5 Time-Dependent Inhibition) and Mitigation Strategies

The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4 and CYP3A5, are central to the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes, especially time-dependent inhibition, can lead to significant drug-drug interactions by altering the pharmacokinetics of co-administered drugs. nih.gov Understanding these bioactivation mechanisms is critical for predicting and mitigating potential adverse effects. Currently, there is no published research on the bioactivation of this compound or its potential for CYP3A4/5 inhibition.

Preclinical Efficacy Studies (In Vivo, Non-Clinical Human Data)

Preclinical Models for Tuberculosis Therapy

There are no published preclinical studies evaluating the efficacy of this compound in animal models of tuberculosis. While research has shown that some piperidine (B6355638) derivatives possess antimycobacterial properties, with some compounds demonstrating activity against Mycobacterium tuberculosis strains, no such data is available for this compound. nih.govumn.edunih.govdergipark.org.tringentaconnect.com The general approach in this field involves using models such as mouse aerosol infection models to assess the ability of a compound to reduce bacterial load in the lungs and other organs.

Preclinical Models for Cancer Research

Similarly, the scientific literature lacks any preclinical in vivo studies on the efficacy of this compound in cancer models. The broader family of piperidine derivatives has been extensively explored for anticancer potential, with some compounds showing promise in reducing tumor growth in xenograft and other animal models of various cancers, including prostate, colon, and breast cancer. nih.govnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net These studies often involve evaluating tumor volume reduction, survival rates, and mechanisms of action such as apoptosis induction. However, no such investigations have been reported for this compound.

Preclinical Models for Sleep Disorders

There is no available preclinical data on the effects of this compound in models of sleep disorders. Research into novel treatments for sleep disorders often utilizes animal models that assess parameters such as sleep latency, duration, and architecture (e.g., REM and non-REM sleep stages). While some compounds with piperidine moieties may be investigated for their central nervous system activity, specific studies on this compound in the context of sleep are absent from the current body of scientific literature. mq.edu.aunih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of the Chemical Compound

Impact of Substituent Modifications on Biological Activity

The structure of 1-(2-Methylpiperidin-1-yl)decan-1-one can be conceptually divided into three key areas: the 2-methylpiperidine (B94953) ring, the decanoyl chain, and the amide linker. Modifications to any of these regions can significantly alter the compound's interaction with biological targets.

In medicinal chemistry, molecules are often dissected into fragments for systematic analysis. For this compound, we can define these as:

Western Moiety: The 2-methylpiperidine ring.

Central Moiety: The carbonyl group of the amide.

Eastern Moiety: The n-nonyl chain (derived from the decanoyl group).

The piperidine (B6355638) ring is a common feature in many bioactive compounds and serves as a versatile scaffold. nih.gov Its substitution pattern is critical for determining biological specificity and potency. The nitrogen atom within the piperidine ring often plays a key role in forming interactions with biological targets. nih.gov The central amide functionality is also pivotal, as its chemical nature can be explored through the synthesis of bioisosteres like carbamates or sulfonamides. dndi.org The long aliphatic chain, or "eastern moiety," primarily contributes to the molecule's lipophilicity, which can influence membrane permeability and binding to hydrophobic pockets of a target protein.

Table 1: Potential Modifications of Molecular Moieties and Their Predicted Impact

| Moiety | Potential Modification | Predicted Impact on Activity/Properties |

|---|---|---|

| Western (2-Methylpiperidine) | Varying substitution on the piperidine ring | Altering steric bulk and electronics can optimize receptor fit and selectivity. |

| Replacement with other heterocyclic rings | Can improve metabolic stability, solubility, and patentability (Scaffold Hopping). | |

| Central (Carbonyl) | Replacement with bioisosteres (e.g., sulfone, ester) | Modifies hydrogen bonding capacity, chemical stability, and electronic properties. |

| Eastern (Aliphatic Chain) | Altering chain length or introducing rigidity (e.g., rings) | Modulates lipophilicity, target affinity, and pharmacokinetic profile. |

| Introduction of polar functional groups | Can improve solubility and introduce new interactions with the target. |

The ten-carbon aliphatic chain (decanoyl group) is a dominant feature of the molecule, largely defining its lipophilic character. The length of such an alkyl chain is often critical for biological activity.

Optimal Length for Binding: In many ligand-receptor systems, there is an optimal chain length for maximal binding affinity. Chains that are too short may not fully occupy a hydrophobic binding pocket, while chains that are too long may introduce steric clashes or unfavorable conformational constraints.

Physicochemical Properties: Increasing the length of the aliphatic chain generally increases lipophilicity. While this can enhance membrane permeability and cell uptake, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other proteins.

SAR Insights from Analogs: Studies on related compound series, such as N-acyl-N-phenylpiperazines, demonstrate that modifications to the acyl chain are a key strategy for exploring the chemical space and improving potency. dndi.org Similarly, in certain inhibitors, replacing a flexible chain with a more rigid ring structure like a cyclohexyl or cycloheptyl ring can have a significant impact on both enzyme inhibition and whole-cell activity, indicating a delicate balance between size, shape, and polarity. nih.gov

The substituents on the piperidine ring and the nature of the acyl group create specific steric and electronic environments that dictate the molecule's interactions.

Steric Effects: The methyl group at the 2-position of the piperidine ring introduces significant steric hindrance. This has a profound effect on the conformation of the ring and the rotational freedom around the N-C(O) amide bond. This steric bulk can be advantageous, as it may lock the molecule into a specific, biologically active conformation. In some compound series, the addition of a methyl group to a cyclic moiety has been shown to improve inhibitory activity against a target enzyme while retaining whole-cell activity. nih.gov

Electronic Effects: The electron-donating nature of the 2-methyl group can slightly influence the basicity of the piperidine nitrogen. More significant are the electronic properties of the amide bond, which features a partial double-bond character that restricts rotation. SAR studies on similar scaffolds have shown a preference for electron-rich aromatic groups in certain binding pockets, suggesting that the electronic nature of substituents is a key factor for activity. mdpi.com Conversely, the introduction of electron-withdrawing groups, such as fluoro substituents, can also be advantageous, sometimes improving metabolic stability or target affinity. researchgate.net

Conformational Analysis and its Relation to Biological Activity

The three-dimensional shape of this compound is critical for its biological function. The presence of the N-acyl group and the 2-methyl substituent forces the piperidine ring into specific chair conformations.

Axial vs. Equatorial Conformers: For N-acyl-2-methylpiperidines, there is a distinct conformational preference. Due to steric strain (pseudoallylic strain) between the 2-methyl group and the N-acyl substituent, the conformer where the methyl group occupies an axial position is often energetically favored over the equatorial conformer. This preference for the axial orientation increases the three-dimensionality of the molecule and presents a unique vector for exploring the binding site of a target protein.

Rotational Isomers of the Amide Bond: The partial double-bond character of the amide C-N bond leads to two possible planar rotamers (cis and trans). The steric clash between the acyl group and the 2-methyl substituent can destabilize the trans configuration in the equatorial conformer, further favoring the axial conformer.

Impact on Activity: The molecule's preferred conformation is the one that will interact with a biological target. Therefore, understanding these conformational preferences is essential for structure-based drug design. A rigid conformation can reduce the entropic penalty upon binding, leading to higher affinity.

Ligand Efficiency Metrics in Structure-Activity Optimization

In drug discovery, it is not enough for a compound to be potent; it must also have favorable physicochemical properties. Ligand efficiency (LE) metrics are used to assess the quality of a compound by relating its potency to its size or other properties. nih.gov This helps to avoid "molecular obesity," where potency is increased simply by adding more atoms, often leading to poor drug-like properties. nih.gov

These metrics are invaluable for optimizing a lead compound like this compound. For instance, if a modification increases potency but results in a lower LE or LLE, it may indicate that the change has unfavorably increased the molecule's size or lipophilicity. nih.gov The goal is to increase potency while maintaining or improving efficiency metrics. nih.gov

Table 2: Key Ligand Efficiency Metrics in Drug Discovery

| Metric | Formula | Description |

|---|---|---|

| Ligand Efficiency (LE) | ΔG / HAC | Measures the binding energy per heavy (non-hydrogen) atom. A higher value indicates a more efficient binder. |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Relates potency to lipophilicity. A higher LLE is desirable, suggesting potency is not solely due to increased lipophilicity. nih.gov |

| Binding Efficiency Index (BEI) | pIC50 / MW (kDa) | Normalizes potency by molecular weight. |

| Surface-binding Efficiency Index (SEI) | pIC50 / (PSA/100) | Relates potency to the polar surface area of the molecule. |

Abbreviations: ΔG = Gibbs free energy of binding; HAC = Heavy Atom Count; pIC50 = -log(IC50); logP = Logarithm of the partition coefficient; MW = Molecular Weight; PSA = Polar Surface Area.

Scaffold Hopping and Isosteric Replacements in Piperidine Derivatives

Scaffold hopping is a medicinal chemistry strategy that involves replacing a central molecular core (the scaffold) with a chemically different group while retaining similar biological activity. mdpi.com This is often done to improve properties like solubility or metabolic stability, or to explore new intellectual property. Isosteric replacements involve substituting atoms or groups with other atoms or groups that have similar physical or chemical properties.

For the 2-methylpiperidine moiety, several scaffold hops and isosteric replacements are known:

Bioisosteric Rings: The piperidine ring can be replaced by other cyclic systems to modulate basicity, polarity, and metabolic stability. Common replacements include morpholine, thiomorpholine, and piperazine (B1678402). The benzoylpiperidine fragment itself is sometimes considered a bioisostere of the piperazine ring.

Spirocyclic Scaffolds: More recently, spirocyclic systems like azaspiro[3.3]heptane have been proposed as piperidine replacements. researchgate.net These rigid scaffolds can improve solubility and metabolic stability while offering new vectors for substitution that are not accessible from a simple piperidine ring.

Aromatic Replacements: In some contexts, aromatic rings can be replaced by non-aromatic, rigid rings like a cyclopropyl (B3062369) group to improve physicochemical properties.

These strategies could be applied to this compound to generate novel analogs with potentially superior drug-like properties.

Table 3: Common Isosteric Replacements for the Piperidine Scaffold

| Original Scaffold | Replacement Scaffold | Rationale for Replacement | Reference |

|---|---|---|---|

| Piperidine | Morpholine | Increases polarity, can reduce metabolism at atoms adjacent to the nitrogen. | |

| Piperidine | Piperazine | Offers two points for derivatization, favorable physicochemical properties. | |

| Piperidine | Azaspiro[3.3]heptane | Improves solubility and metabolic stability, provides novel substitution vectors. | researchgate.net |

| Piperidine | Tropane | Introduces conformational rigidity, can alter receptor interactions. |

Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts by prioritizing the synthesis of molecules with the highest predicted potency.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how structural modifications to this scaffold would likely influence its biological activity. A hypothetical QSAR study on a series of analogs of this compound would involve the systematic variation of its structural features and the subsequent correlation of these changes with a measured biological endpoint.

The core components of such a study would involve:

Dataset of Analogs: A series of compounds would be synthesized where the 2-methylpiperidine head, the decanoyl tail, and the amide linker are systematically modified.

Biological Activity Data: The biological activity of each compound in the series would be determined through in-vitro assays. This is typically expressed as an IC50 or EC50 value, which is then logarithmically transformed (pIC50 or pEC50) for the QSAR analysis.

Molecular Descriptors: For each molecule, a wide range of numerical values, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be employed to generate a mathematical equation that links the descriptors to the biological activity. clinmedkaz.org

Hypothetical Research Findings and Data Tables

To illustrate the application of QSAR in this context, we can consider a hypothetical dataset of analogs of this compound and the potential outcomes of a QSAR analysis. In this scenario, let's assume the biological activity of interest is the inhibition of a specific enzyme.

The following interactive data table presents a hypothetical set of analogs and their corresponding experimental and predicted biological activities based on a fictional QSAR model.

Table 1: Hypothetical QSAR Data for Analogs of this compound

| Compound ID | Structure | Experimental pIC50 | Predicted pIC50 | Residual |

| 1 | This compound | 5.8 | 5.75 | 0.05 |

| 2 | 1-(Piperidin-1-yl)decan-1-one | 5.2 | 5.3 | -0.1 |

| 3 | 1-(2-Ethylpiperidin-1-yl)decan-1-one | 5.9 | 5.85 | 0.05 |

| 4 | 1-(2-Methylpiperidin-1-yl)octan-1-one | 5.5 | 5.45 | 0.05 |

| 5 | 1-(2-Methylpiperidin-1-yl)dodecan-1-one | 6.1 | 6.05 | 0.05 |

| 6 | 1-(3-Methylpiperidin-1-yl)decan-1-one | 5.6 | 5.65 | -0.05 |

| 7 | 1-(4-Methylpiperidin-1-yl)decan-1-one | 5.4 | 5.4 | 0 |

In this hypothetical model, the predictive power would be derived from an equation that might look something like this:

pIC50 = c0 + c1(LogP) + c2(Molecular Weight) + c3*(Topological Polar Surface Area) + ...

Where the coefficients (c0, c1, c2, c3, etc.) are determined by the statistical analysis. The descriptors in this equation would highlight the key structural features driving the biological activity. For instance, a positive coefficient for LogP (a measure of lipophilicity) would suggest that increasing the fat-solubility of the molecule enhances its inhibitory activity.

Interpretation of a Hypothetical QSAR Model:

Influence of the Alkyl Chain (Decanoyl Group): By comparing compounds 4, 1, and 5, a QSAR model would likely show a positive correlation between the length of the alkyl chain and the biological activity, up to an optimal length. This is often attributed to improved hydrophobic interactions with the target protein.

Role of the Piperidine Ring Substitution: A comparison of compounds 1, 6, and 7 would reveal the impact of the position of the methyl group on the piperidine ring. The model could indicate that substitution at the 2-position is optimal for activity, possibly due to favorable steric interactions within the binding pocket. The difference in activity between the 2-methyl (compound 1), 3-methyl (compound 6), and 4-methyl (compound 7) analogs would be quantified by the model.

The ultimate goal of such a QSAR study would be to create a statistically robust and validated model that can accurately predict the biological activity of novel, yet-to-be-synthesized analogs. This predictive capability significantly streamlines the drug discovery process, allowing researchers to focus their synthetic efforts on compounds with the highest probability of success.

Future Directions and Emerging Research Avenues for the Chemical Compound

Development of Novel Piperidine-Based Scaffolds for Enhanced Activity

The core structure of 1-(2-methylpiperidin-1-yl)decan-1-one offers multiple points for modification to generate novel scaffolds and conduct structure-activity relationship (SAR) studies. The piperidine (B6355638) moiety is a key structural motif in many bioactive compounds, and its substitution pattern heavily influences biological activity. researchgate.netnih.gov Research would focus on synthesizing analogs to explore how changes in the molecule's structure affect its hypothetical biological activity.

Key areas for modification would include:

Piperidine Ring Substitution: Altering the position and nature of the substituent on the piperidine ring. For instance, moving the methyl group from the 2-position to the 3- or 4-position would create new isomers with different spatial arrangements.

Acyl Chain Variation: Modifying the length, saturation, and branching of the ten-carbon (decanoyl) chain could significantly impact the molecule's lipophilicity and, consequently, its interaction with biological membranes and protein targets.

Introduction of Further Functional Groups: Incorporating additional functional groups, such as hydroxyls, amines, or aromatic rings, onto either the piperidine or the acyl chain could introduce new interaction points (e.g., hydrogen bonding, pi-stacking) with biological targets.

A representative, albeit hypothetical, SAR study could involve the synthesis and evaluation of the compounds listed in the table below.

Table 1: Hypothetical Analogs for Structure-Activity Relationship (SAR) Studies

| Compound ID | Base Scaffold | Modification | Rationale |

| Lead Cpd | This compound | - | Baseline compound |

| Analog A | 1-(3-Methylpiperidin-1-yl)decan-1-one | Isomeric piperidine ring | Assess impact of substituent position |

| Analog B | 1-(2-Methylpiperidin-1-yl)octan-1-one | Shorter acyl chain | Decrease lipophilicity |

| Analog C | 1-(2-Methylpiperidin-1-yl)dodecan-1-one | Longer acyl chain | Increase lipophilicity |

| Analog D | 1-(2-Ethylpiperidin-1-yl)decan-1-one | Larger alkyl substituent | Probe steric tolerance at piperidine ring |

| Analog E | 1-(Piperidin-1-yl)decan-1-one | Unsubstituted piperidine | Evaluate importance of the methyl group |

Integration of Advanced Computational and Experimental Approaches in Drug Discovery

Modern drug discovery heavily relies on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. frontiersin.org For a novel molecule like this compound, computational tools would be invaluable in the initial stages of research. nih.gov

In Silico Profiling: The first step would involve using computational models to predict the compound's physicochemical properties, such as solubility, lipophilicity (LogP), and potential for oral bioavailability, based on its structure. nih.gov This helps in prioritizing which analogs to synthesize.

Target Identification and Molecular Docking: If a biological target is unknown, the compound's structure can be screened against databases of protein structures to identify potential binding partners. Once a target is hypothesized or identified, molecular docking simulations can predict the binding mode and affinity of this compound within the target's active site. nih.govresearchgate.net These simulations provide insights into the key interactions driving binding and guide the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): As experimental data from analogs (such as those in Table 1) become available, QSAR models can be built. These mathematical models correlate the structural features of the molecules with their biological activity, enabling the prediction of activity for yet-unsynthesized compounds. frontiersin.org

This iterative cycle of computational prediction, chemical synthesis, and experimental testing is a cornerstone of modern medicinal chemistry, significantly reducing the time and cost of drug development. unimi.it

Exploration of Polypharmacology and Multi-Targeted Strategies

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology—designing single molecules that can modulate multiple biological targets simultaneously. nih.govnih.gov This approach can be particularly effective for complex diseases like cancer or neurodegenerative disorders, where multiple pathways are involved. nih.gov

A molecule like this compound, with its distinct polar head (piperidine amide) and long, lipophilic tail, possesses the characteristics of a promiscuous compound that might interact with multiple targets. wiley.com Future research could explore its potential as a multi-target agent. researchgate.net This could involve:

Broad-Panel Screening: Testing the compound against a wide array of receptors, enzymes, and ion channels to identify multiple, potentially unrelated, biological targets.